molecular formula C11H26O4Si B1448756 3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol CAS No. 2168359-06-4

3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol

Cat. No.: B1448756
CAS No.: 2168359-06-4
M. Wt: 250.41 g/mol
InChI Key: QQJYWUHCQACCPA-UHFFFAOYSA-N
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Description

3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol is a chemical compound that features a tert-butyl-dimethylsilanyloxy group attached to an ethoxy chain, which is further connected to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole. The reaction proceeds through the formation of a silyl ether, which is then reacted with ethylene oxide to introduce the ethoxy group. The final step involves the addition of propane-1,2-diol under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl-dimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under acidic or basic conditions to regenerate the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(tert-Butyl-diphenylsilanyloxy)ethoxy]propane-1,2-diol
  • 3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]ethanol
  • 3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,3-diol

Uniqueness

3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol is unique due to its specific combination of a tert-butyl-dimethylsilyl protecting group and a propane-1,2-diol backbone. This structure provides a balance of steric protection and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O4Si/c1-11(2,3)16(4,5)15-7-6-14-9-10(13)8-12/h10,12-13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYWUHCQACCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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